molecular formula C18H21N3O3S B108778 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole CAS No. 784143-42-6

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole

Cat. No.: B108778
CAS No.: 784143-42-6
M. Wt: 359.4 g/mol
InChI Key: WNUVTRNLJLQRDR-UHFFFAOYSA-N
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Description

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole is a chemical compound with the molecular formula C17H19N3O3S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with methoxy and methylsulfinyl groups.

Mechanism of Action

Target of Action

The primary target of this compound is the H+/K+ ATPase enzyme . This enzyme, also known as the gastric proton pump, is located in the stomach’s parietal cells. It plays a crucial role in the final step of gastric acid secretion.

Mode of Action

The compound acts as an inhibitor of the H+/K+ ATPase enzyme . By binding to this enzyme, it prevents the exchange of H+ ions with K+ ions, a process necessary for the production of gastric acid. This results in a decrease in gastric acid secretion, thereby increasing the pH within the stomach.

Pharmacokinetics

It is known that the compound has amolecular weight of 345.42 and a density of 1.331±0.06 g/cm3 . It is also known that the compound is solid at room temperature .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

The effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole on cells are diverse and depend on the specific cellular context. This compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole is complex and involves multiple steps. This compound can bind to various biomolecules, leading to changes in their function . It can also inhibit or activate enzymes, leading to changes in the biochemical reactions they catalyze . Additionally, this compound can influence gene expression, leading to changes in the levels of various proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole can change over time. This compound is stable under normal conditions , but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole in animal models can vary depending on the dosage. At low doses, this compound may have beneficial effects, while at high doses, it may cause toxic or adverse effects

Metabolic Pathways

6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole is involved in various metabolic pathways. It can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole within cells and tissues are complex processes that involve various transporters and binding proteins . This compound can also affect its own localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 6-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole can affect its activity or function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve additional purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfinyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A widely used proton pump inhibitor with a similar structure but different substituents.

    Esomeprazole: The S-enantiomer of omeprazole, known for its improved pharmacokinetic properties.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

Uniqueness

6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other proton pump inhibitors. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles .

Properties

IUPAC Name

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-7-6-13(23-4)8-16(14)21(18)3/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUVTRNLJLQRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784143-42-6
Record name N-Methyl omeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0784143426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-N-Methyl Omeprazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36NGW5T64G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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